3-Iodoazetidine,trifluoroaceticacid
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Overview
Description
3-Iodoazetidine, trifluoroacetic acid is a compound that combines the structural features of 3-iodoazetidine and trifluoroacetic acid 3-Iodoazetidine is a four-membered nitrogen-containing heterocycle with an iodine atom attached to the third carbon Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodoazetidine, trifluoroacetic acid typically involves the reaction of 3-iodoazetidine with trifluoroacetic acid. One common method is the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine, followed by deprotection to yield the desired compound . The reaction conditions often involve the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to achieve high yields and functional group tolerance .
Industrial Production Methods
Industrial production of 3-iodoazetidine, trifluoroacetic acid may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and electrocatalytic methods can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Iodoazetidine, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium borohydride for reductions, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents such as dichloromethane and toluene .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized azetidines, while reduction reactions can produce amines .
Scientific Research Applications
3-Iodoazetidine, trifluoroacetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-iodoazetidine, trifluoroacetic acid involves its interaction with molecular targets through various pathways. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and activation of substrates. The 3-iodoazetidine moiety can participate in nucleophilic substitution and other reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
3-Bromoazetidine, trifluoroacetic acid: Similar structure with a bromine atom instead of iodine.
3-Chloroazetidine, trifluoroacetic acid: Similar structure with a chlorine atom instead of iodine.
3-Fluoroazetidine, trifluoroacetic acid: Similar structure with a fluorine atom instead of iodine
Uniqueness
3-Iodoazetidine, trifluoroacetic acid is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not.
Properties
IUPAC Name |
3-iodoazetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6IN.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGUAKISLZNZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)I.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2445794-48-7 |
Source
|
Record name | 3-iodoazetidine; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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